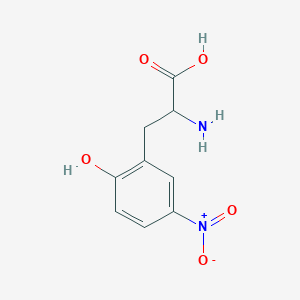![molecular formula C7H16Cl2N2O B13550124 1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride CAS No. 2825011-39-8](/img/structure/B13550124.png)
1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride is a chemical compound with the molecular formula C7H14N2O.2ClH and a molecular weight of 215.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-(methylamino)pyrrolidine with ethanone under controlled conditions to form the desired product . The reaction typically requires specific reagents and conditions, such as a suitable solvent and temperature control, to ensure high yield and purity.
Industrial production methods often involve large-scale synthesis using automated equipment to maintain consistency and efficiency. The compound is usually purified through crystallization or other separation techniques to achieve the required purity levels for research and industrial applications .
Analyse Des Réactions Chimiques
1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on its potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride can be compared with similar compounds such as:
1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one hydrochloride: Similar structure but different salt form.
2-(methylamino)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride: Another structurally related compound with different properties.
The uniqueness of 1-[3-(methylamino)pyrrolidin-1-yl]ethan-1-one dihydrochloride lies in its specific chemical structure and the resulting properties, making it suitable for various specialized applications in research and industry .
Propriétés
Numéro CAS |
2825011-39-8 |
|---|---|
Formule moléculaire |
C7H16Cl2N2O |
Poids moléculaire |
215.12 g/mol |
Nom IUPAC |
1-[3-(methylamino)pyrrolidin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-3-7(5-9)8-2;;/h7-8H,3-5H2,1-2H3;2*1H |
Clé InChI |
GDFPXVLBTOWTOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(C1)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


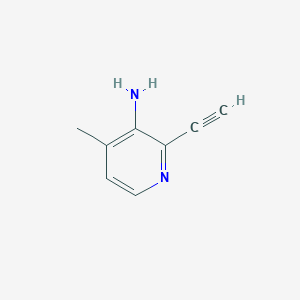
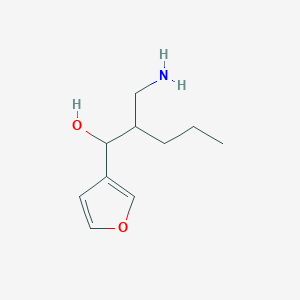

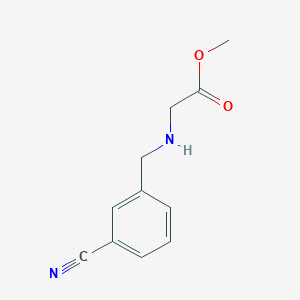
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)


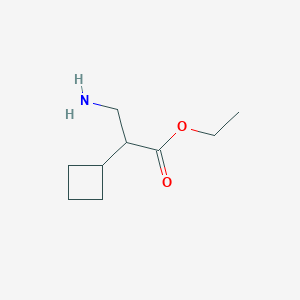
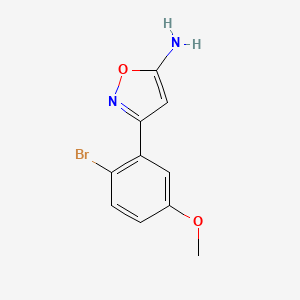
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
